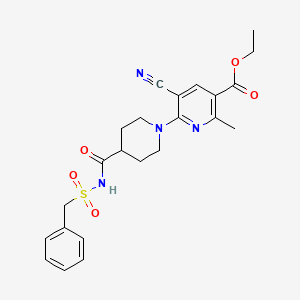
AZD1283
描述
AZD1283,也称为6-[4-[(苄基磺酰基)氨基甲酰基]哌啶-1-基]-5-氰基-2-甲基烟酸乙酯,是一种强效且高亲和力的P2Y12受体拮抗剂。该化合物已被开发为非核苷酸替代物,用于替代其他P2Y12受体抑制剂,如替卡格雷,用于治疗动脉血栓形成。 This compound有效地抑制体内血小板活化,同时出血时间增加最小 .
科学研究应用
AZD1283具有广泛的科学研究应用:
化学: 用作研究P2Y12受体拮抗剂的参考化合物。
生物学: 用于血小板聚集和血栓形成的研究。
医学: 研究其治疗心血管疾病,特别是动脉血栓形成的潜力。
作用机制
AZD1283通过与P2Y12受体结合发挥作用,P2Y12受体是一种参与血小板聚集的G蛋白偶联受体。通过拮抗该受体,this compound抑制血小板活化,从而阻止血栓形成。 分子靶点包括血小板上的P2Y12受体,涉及的通路是那些与血小板活化和聚集相关的通路 .
生化分析
Biochemical Properties
AZD1283 interacts with the P2Y12 receptor, a class of G protein-coupled receptors activated primarily by adenosine diphosphate (ADP) and adenosine triphosphate (ATP) . This compound has a Kd value of 11 nM, indicating a high affinity for the P2Y12 receptor . It has been shown to have good antithrombotic activity, inhibiting ADP-induced platelet aggregation .
Cellular Effects
This compound influences cell function by interacting with the P2Y12 receptor. This receptor is expressed on platelets and mediates platelet aggregation and morphological changes . During the process of vascular remodeling and atherosclerosis, ADP can also promote the migration and proliferation of vascular smooth muscle and endothelial cells through P2Y12 receptor activation .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as an antagonist of the P2Y12 receptor . It binds to the receptor and blocks the inward movement of the transmembrane helices, preventing the activation of the receptor . This inhibits the downstream signaling pathways mediated by the P2Y12 receptor, including those involved in platelet aggregation .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been shown to cause a dose-dependent increase in blood flow and inhibit ADP-induced platelet aggregation in vivo
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. As a P2Y12 antagonist, it is likely involved in pathways related to platelet aggregation and vascular remodeling .
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the available literature. Given its role as a P2Y12 antagonist, it is likely that it interacts with P2Y12 receptors located on the cell membrane .
准备方法
合成路线和反应条件
AZD1283的合成涉及多个步骤,从商业上可获得的起始材料开始反应条件通常涉及使用有机溶剂,如二氯甲烷和乙醇,以及氢化钠和苄基磺酰氯等试剂 .
工业生产方法
This compound的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件以确保高产率和纯度。 连续流反应器和自动化系统的使用有助于扩大生产规模,同时保持一致性和质量 .
化学反应分析
反应类型
AZD1283经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜和砜。
还原: 还原反应可以将腈基转化为伯胺。
常见试剂和条件
氧化: 过氧化氢或间氯过氧苯甲酸等试剂通常被使用。
还原: 可以使用氢化锂铝或钯催化剂的氢气。
取代: 胺类或硫醇类等亲核试剂可用于取代反应.
主要产品
相似化合物的比较
类似化合物
- 替卡格雷
- 氯吡格雷
- 普拉格雷
比较
AZD1283在其非核苷酸结构方面是独一无二的,与替卡格雷等基于核苷酸的抑制剂相比,这在生物利用度和稳定性方面具有优势。 此外,this compound已显示出更好的安全性,出血时间增加最小,使其成为进一步开发的有希望的候选药物 .
属性
IUPAC Name |
ethyl 6-[4-(benzylsulfonylcarbamoyl)piperidin-1-yl]-5-cyano-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-3-32-23(29)20-13-19(14-24)21(25-16(20)2)27-11-9-18(10-12-27)22(28)26-33(30,31)15-17-7-5-4-6-8-17/h4-8,13,18H,3,9-12,15H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMHKCNXXRQYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919351-41-0 | |
| Record name | AZD-1283 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919351410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1283 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDT372MQ8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


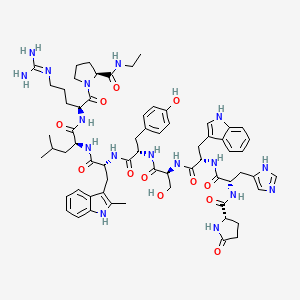
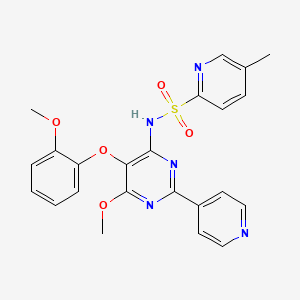
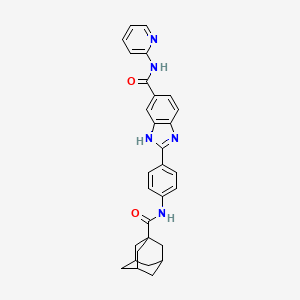
![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)
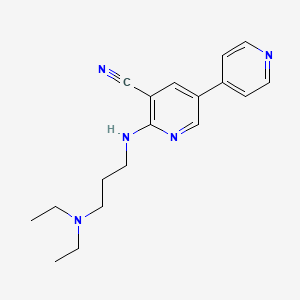

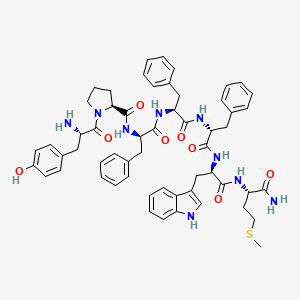
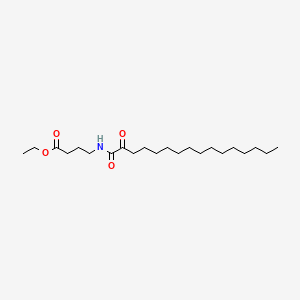

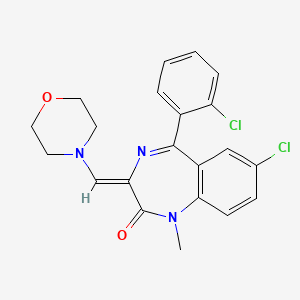
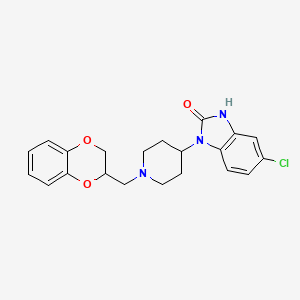
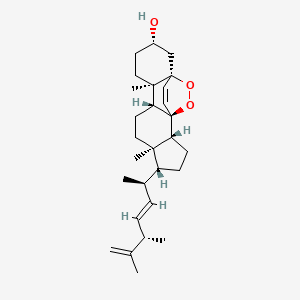
![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)
![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)
